4-Bromo-2-chlorothiophene
Overview
Description
4-Bromo-2-chlorothiophene is a heterocyclic compound with the molecular formula C₄H₂BrClS. It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom. The presence of both bromine and chlorine atoms in the thiophene ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-chlorothiophene can be synthesized from 2,4-dibromothiophene. The process involves the action of lithium diisopropylamide (LDA) followed by treatment with hexachloroethane (C₂Cl₆) . This method ensures the selective introduction of the chlorine atom at the desired position on the thiophene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves halogenation reactions using appropriate halogenating agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chlorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions, which are commonly used to form carbon-carbon bonds in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Electrophilic Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Coupling Reactions: Palladium-based catalysts are often employed in Suzuki-Miyaura and Stille coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4-Bromo-2-chlorothiophene has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chlorothiophene largely depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. The presence of bromine and chlorine atoms makes it a versatile compound for further functionalization.
Comparison with Similar Compounds
- 2-Bromo-5-chlorothiophene
- 3-Bromo-2-chlorothiophene
- 2,5-Dibromothiophene
Comparison: 4-Bromo-2-chlorothiophene is unique due to the specific positioning of the bromine and chlorine atoms on the thiophene ring. This unique structure allows for selective reactions that may not be possible with other similar compounds. For instance, the presence of both halogens in specific positions can influence the reactivity and selectivity in coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-2-chlorothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClS/c5-3-1-4(6)7-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDTVFXCDOSSOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369159 | |
Record name | 4-Bromo-2-chlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32431-93-9 | |
Record name | 4-Bromo-2-chlorothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32431-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-chlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-chlorothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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